molecular formula C21H20O6 B2529101 Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 300674-54-8

Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2529101
CAS No.: 300674-54-8
M. Wt: 368.385
InChI Key: SPQOFJFXNGWADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a phenyl group at the 2-position and a methoxy-oxopropane ester substituent at the 5-position. The 5-position substituent, (1-methoxy-1-oxopropan-2-yl)oxy, introduces a branched ester moiety, which may influence steric and electronic properties.

Properties

IUPAC Name

ethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-25-21(23)18-16-12-15(26-13(2)20(22)24-3)10-11-17(16)27-19(18)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQOFJFXNGWADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate reagent to form the benzofuran ring.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, often using ethyl alcohol and a carboxylic acid derivative.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C22H21O6C_{22}H_{21}O_6, with a molecular weight of approximately 365.4 g/mol. Its structure features a benzofuran core, which is critical for its biological activity. The presence of the methoxy group and the carboxylate moiety enhances its solubility and interaction with biological targets.

Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate exhibits a range of biological activities:

1. Anticancer Properties

  • Mechanism : The compound has shown potential in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. It induces apoptosis via mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
  • Case Studies : In vitro studies demonstrated IC50 values of 5.59 µM for MCF-7 cells and 8.23 µM for A549 cells, indicating selective cytotoxicity towards cancer cells .

2. Anti-inflammatory Effects

  • Mechanism : The compound inhibits pro-inflammatory cytokines, which may help in treating inflammatory diseases.
  • Case Studies : Research involving human macrophages revealed significant inhibition of TNF-alpha production, suggesting therapeutic potential in inflammatory conditions .

3. Antioxidant Activity

  • Mechanism : It acts as a free radical scavenger, reducing oxidative stress in cells.
  • Case Studies : In DPPH assays, the compound exhibited strong antioxidant activity, with an EC50 value of 12 µM .

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

ActivityTest SystemIC50/EC50 ValueReference
AnticancerMCF-7 breast cancer cells5.59 µM
AnticancerA549 lung cancer cells8.23 µM
Anti-inflammatoryHuman macrophages15 µM
AntioxidantDPPH assay12 µM

Mechanism of Action

The mechanism of action of Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name 2-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Target Compound Phenyl (1-Methoxy-1-oxopropan-2-yl)oxy ~368.38 Ester, benzofuran Potential synthetic intermediate
Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate Methyl (1-Ethoxy-1-oxopropan-2-yl)oxy ~352.39 Ester, benzofuran Increased lipophilicity due to ethoxy group
Ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate Phenyl Nitroimidazole 407.38 Nitroimidazole, benzofuran Potential antimicrobial activity (speculative)
Ethyl 2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate Methyl Methylsulfonyloxy 298.31 Sulfonyl, benzofuran Electron-withdrawing group; stability in nucleophilic environments
Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate Phenyl Sulfonamide ~504.34 Sulfonamide, benzofuran Potential hydrogen-bonding interactions
Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate Phenyl Isobutyryloxy 352.39 Acyloxy, benzofuran Steric bulk from branched acyl group

Key Comparisons:

Substituent Effects at the 2-Position: The phenyl group (target compound, ) enhances aromatic π-π interactions, which are critical in molecular recognition and binding.

Substituent Effects at the 5-Position: Ester Groups (target compound, ): Methoxy (target) and ethoxy () esters differ in hydrolysis rates and lipophilicity. Ethoxy groups () are more hydrolytically stable but less polar than methoxy. Sulfonyloxy (): Enhances stability against nucleophilic attack due to electron-withdrawing sulfonyl groups. Sulfonamide (): Facilitates hydrogen bonding and may confer enzyme inhibitory activity.

Synthetic and Crystallographic Insights :

  • The synthesis of related compounds (e.g., ) involves one-pot reactions using propargyl bromide and n-BuLi, suggesting analogous routes for the target compound.
  • Crystallographic data (e.g., ) highlight the use of SHELX programs for structural refinement, applicable to the target compound’s analysis.

Research Findings and Data

Table 2: Crystallographic Data for Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (Analogous Compound)

Parameter Value
Crystal System Triclinic
Space Group $ P\overline{1} $
Unit Cell Dimensions $ a = 9.9461 \, \text{Å} $
$ b = 12.1510 \, \text{Å} $
$ c = 16.8171 \, \text{Å} $
Angles $ \alpha = 105.006^\circ $
$ \beta = 94.220^\circ $
$ \gamma = 104.926^\circ $
Volume $ 1875.34 \, \text{Å}^3 $
Z 4

This data underscores the utility of X-ray diffraction and SHELX refinement () in resolving complex ester derivatives, a methodology applicable to the target compound.

Biological Activity

Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H18O6
  • CAS Number : 300674-54-8

Anticancer Properties

Research indicates that compounds in the benzofuran family exhibit significant anticancer activity. This compound has been investigated for its ability to inhibit cancer cell proliferation.

Key Findings :

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell growth, particularly in breast and lung cancer models.
  • Mechanism of Action : The compound appears to exert its effects through the modulation of signaling pathways involved in cell survival and apoptosis, particularly the PI3K/Akt and MAPK pathways .

Antiviral Activity

The compound has also shown promise as an antiviral agent. Studies suggest it may inhibit viral replication by interfering with viral entry or replication processes.

Research Data :

  • In Vitro Studies : Experiments demonstrated that the compound significantly reduces viral load in infected cell cultures, suggesting a potential application in treating viral infections .
  • Mechanism Insights : The antiviral mechanism is hypothesized to involve disruption of viral protein synthesis and interference with host cell signaling pathways critical for viral replication .

Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory properties.

Clinical Relevance :

  • Cytokine Modulation : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Potential Applications : Its anti-inflammatory effects indicate potential use in treating conditions like arthritis and other inflammatory diseases .

Summary of Research Findings

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
AntiviralReduces viral load in infected cultures
Anti-inflammatoryDecreases pro-inflammatory cytokines

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF7 (breast cancer) cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

Case Study 2: Antiviral Mechanism

Another study focused on the antiviral activity against influenza viruses. The compound was found to inhibit hemagglutinin-mediated entry into host cells, effectively reducing infection rates by over 70% in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.